Methyl 1-(benzylamino)-2,2,2-trichloroethylcarbamate
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Overview
Description
Methyl 1-(benzylamino)-2,2,2-trichloroethylcarbamate is a synthetic organic compound known for its unique chemical structure and diverse applications. This compound features a carbamate group, a benzylamino moiety, and a trichloroethyl group, making it a versatile molecule in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(benzylamino)-2,2,2-trichloroethylcarbamate typically involves the reaction of methyl chloroformate with benzylamine in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product. The general reaction scheme is as follows:
Methyl chloroformate+Benzylamine→Methyl 1-(benzylamino)-2,2,2-trichloroethylcarbamate
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(benzylamino)-2,2,2-trichloroethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines, leading to the formation of substituted carbamates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thiols, amines, mild to moderate temperatures, and solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Oxidized carbamate derivatives.
Reduction: Amine derivatives.
Substitution: Substituted carbamates with various functional groups.
Scientific Research Applications
Methyl 1-(benzylamino)-2,2,2-trichloroethylcarbamate has found applications in several scientific research fields, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Methyl 1-(benzylamino)-2,2,2-trichloroethylcarbamate involves its interaction with specific molecular targets, leading to various biological effects. The compound can inhibit certain enzymes or receptors, disrupting normal cellular processes. The trichloroethyl group may enhance its binding affinity to target proteins, while the benzylamino moiety can facilitate interactions with specific amino acid residues in the active site of enzymes.
Comparison with Similar Compounds
Ethyl 1-(benzylamino)-2,2,2-trichloroethylcarbamate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 1-(phenylamino)-2,2,2-trichloroethylcarbamate: Similar structure but with a phenylamino group instead of a benzylamino group.
Methyl 1-(benzylamino)-2,2,2-dichloroethylcarbamate: Similar structure but with two chlorine atoms instead of three.
Uniqueness: Methyl 1-(benzylamino)-2,2,2-trichloroethylcarbamate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the trichloroethyl group enhances its electrophilic nature, making it more reactive in substitution reactions compared to its dichloroethyl analogs.
Properties
CAS No. |
200279-82-9 |
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Molecular Formula |
C11H13Cl3N2O2 |
Molecular Weight |
311.6 g/mol |
IUPAC Name |
methyl N-[1-(benzylamino)-2,2,2-trichloroethyl]carbamate |
InChI |
InChI=1S/C11H13Cl3N2O2/c1-18-10(17)16-9(11(12,13)14)15-7-8-5-3-2-4-6-8/h2-6,9,15H,7H2,1H3,(H,16,17) |
InChI Key |
PANOBDDEGFTQQC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC(C(Cl)(Cl)Cl)NCC1=CC=CC=C1 |
Origin of Product |
United States |
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